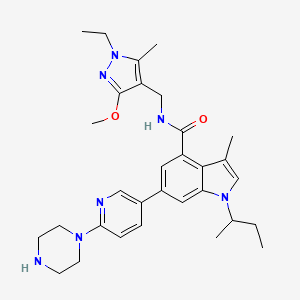
1-(sec-butyl)-N-((1-ethyl-3-methoxy-5-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28394193-Compound-14 is a synthetic organic compound known for its inhibitory activity against nicotinamide N-methyltransferase (NNMT). This enzyme is involved in various metabolic processes, and its inhibition has potential therapeutic applications in metabolic diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28394193-Compound-14 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of PMID28394193-Compound-14 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without compromising yield or purity.
Safety: Implementing safety measures to handle hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: PMID28394193-Compound-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
PMID28394193-Compound-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating metabolic pathways and enzyme activity.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and other conditions involving NNMT dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of PMID28394193-Compound-14 involves the inhibition of nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the methylation of nicotinamide, a key step in the regulation of cellular metabolism. By inhibiting NNMT, PMID28394193-Compound-14 can modulate metabolic pathways, leading to potential therapeutic effects in conditions such as obesity, diabetes, and cancer .
Molecular Targets and Pathways:
NNMT: The primary target of PMID28394193-Compound-14.
Metabolic Pathways: Involvement in pathways regulating energy balance, lipid metabolism, and glucose homeostasis
Comparison with Similar Compounds
PMID28394193-Compound-14 is unique in its high specificity and potency as an NNMT inhibitor. Similar compounds include:
Compound 13: Another NNMT inhibitor with lower potency.
Compound 15: A structurally related compound with different functional groups, leading to variations in activity and selectivity
Uniqueness:
Higher Potency: PMID28394193-Compound-14 exhibits higher inhibitory activity compared to similar compounds.
Specificity: Greater specificity for NNMT, reducing off-target effects
References
Properties
Molecular Formula |
C31H41N7O2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(1-ethyl-3-methoxy-5-methylpyrazol-4-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide |
InChI |
InChI=1S/C31H41N7O2/c1-7-21(4)37-19-20(3)29-25(30(39)34-18-26-22(5)38(8-2)35-31(26)40-6)15-24(16-27(29)37)23-9-10-28(33-17-23)36-13-11-32-12-14-36/h9-10,15-17,19,21,32H,7-8,11-14,18H2,1-6H3,(H,34,39) |
InChI Key |
NMLLGPWQRDDVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(N(N=C5OC)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835080.png)
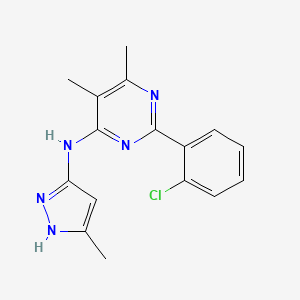
![4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide](/img/structure/B10835084.png)
![4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide](/img/structure/B10835086.png)
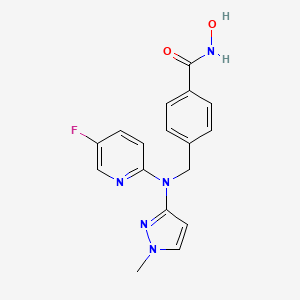
![N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide](/img/structure/B10835099.png)
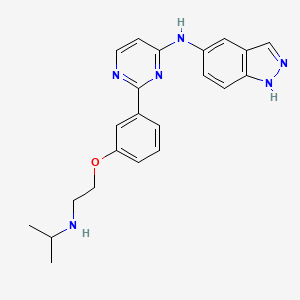
![7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10835110.png)
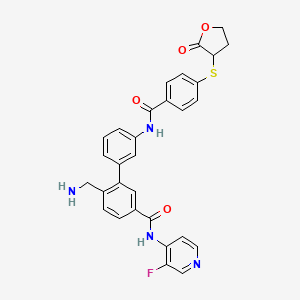
![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
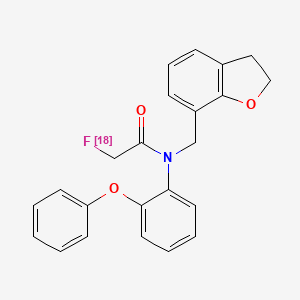
![[(3R)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10835152.png)
![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)
![N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835162.png)
